(-)-Abscisic acid

Catalog No.
S601885
CAS No.
14398-53-9
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Abscisic acid

CAS Number

14398-53-9

Product Name

(-)-Abscisic acid

IUPAC Name

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1

InChI Key

JLIDBLDQVAYHNE-QHFMCZIYSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Synonyms

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))-, Abscisic Acid, Abscisic Acid Monoammonium Salt, (R)-Isomer, Abscisic Acid, (+,-)-Isomer, Abscisic Acid, (E,E)-(+-)-Isomer, Abscisic Acid, (E,Z)-(+,-)-Isomer, Abscisic Acid, (R)-Isomer, Abscisic Acid, (Z,E)-Isomer, Abscissic Acid, Abscissins

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C

Unveiling the Stress Shield: ABA in Abiotic Stress Tolerance

One of the most widely studied applications of ABA lies in its ability to enhance plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures. Research has demonstrated that ABA acts as a key signaling molecule, triggering a cascade of responses within the plant to:

  • Close stomata: Stomata are tiny pores on the leaf surface responsible for gas exchange and water loss through transpiration. Upon sensing stress, plants synthesize ABA, which triggers the closure of stomata, thereby conserving water and preventing dehydration .
  • Accumulate compatible solutes: ABA stimulates the production of compatible solutes, such as proline and sugars, which act as osmoprotectants, protecting plant cells from the damaging effects of stress-induced water loss .
  • Activate antioxidant defense mechanisms: ABA plays a role in activating antioxidant enzymes, such as superoxide dismutase and catalase, which scavenge harmful free radicals generated during stress conditions, protecting plant cells from oxidative damage .

These stress-response mechanisms mediated by ABA allow plants to better adapt to harsh environmental conditions and improve their survival rates.

Beyond Stress: ABA in Seed Dormancy and Germination

Research has also revealed the involvement of ABA in regulating seed dormancy and germination. Seed dormancy is a state of embryo developmental arrest that allows seeds to delay germination under unfavorable conditions and ensures their survival until suitable conditions arise.

  • Maintaining dormancy: ABA maintains seed dormancy by inhibiting the expression of genes crucial for germination, thereby preventing premature sprouting under unfavorable conditions .
  • Triggering germination: Once environmental conditions become favorable, such as with increased moisture and temperature, ABA levels decrease, allowing the expression of germination-promoting genes and initiating the germination process .

Understanding the role of ABA in seed dormancy and germination is crucial for optimizing seed storage strategies and enhancing germination success in agricultural practices.

Unraveling the Complexities: ABA Signaling Research

Deciphering the intricate signaling pathways triggered by ABA is an ongoing area of scientific research. Researchers are actively investigating the molecular mechanisms by which ABA interacts with receptors, activates downstream signaling cascades, and ultimately influences various physiological responses in plants.

  • Identifying key components: Studies have identified specific proteins involved in ABA perception and signaling, including pyrabactin resistance/pyrabactin resistance-like/regulatory component of ABA receptors (PYR/PYL/RCARs) and protein phosphatase 2C (PP2C) phosphatases .
  • Elucidating signaling pathways: Research further aims to elucidate the downstream signaling pathways activated by ABA binding to receptors, which ultimately lead to the activation or repression of specific genes and the manifestation of various physiological responses .

(-)-Abscisic acid is a naturally occurring plant hormone, primarily recognized for its role in regulating various physiological processes in plants. It was first identified in the early 1960s as a growth inhibitor in cotton fruit and sycamore leaves, where it played a crucial role in abscission and dormancy. The chemical formula of abscisic acid is C15H20O4C_{15}H_{20}O_{4}, featuring one asymmetric carbon atom, making it optically active. The compound is characterized by a unique structure that includes a 2-cis, 4-trans side chain configuration, which is essential for its biological activity .

Abscisic acid is synthesized in response to environmental stressors such as drought, salinity, and cold temperatures. It acts by modulating stomatal closure to reduce water loss and by inhibiting seed germination, thus promoting seed dormancy .

The biosynthesis of abscisic acid occurs primarily in chloroplasts through the transformation of carotenoids. The pathway begins with the hydroxylation of β-carotene into zeaxanthin, which undergoes further enzymatic transformations leading to the formation of xanthoxin and ultimately abscisic acid via oxidation processes .

Key reactions include:

  • Hydroxylation of β-Carotene: Converts β-carotene into zeaxanthin.
  • Epoxidation and Isomerization: Converts zeaxanthin into violaxanthin.
  • Cleavage Reaction: The dioxygenation of carotenoid precursors yields xanthoxin.
  • Oxidation: Xanthoxin is oxidized to form abscisic acid.

These reactions are tightly regulated and can be influenced by various environmental factors.

Abscisic acid plays a pivotal role in several biological processes:

  • Stomatal Regulation: It induces the closure of stomata during water stress, reducing transpiration and conserving water .
  • Seed Dormancy: Abscisic acid inhibits seed germination, ensuring that seeds remain dormant until conditions are favorable for growth .
  • Stress Response: It mediates plant responses to abiotic stresses such as drought and salinity by altering gene expression related to stress tolerance .

The compound interacts with specific receptors (PYR/PYL/RCAR) that trigger signaling pathways essential for these physiological responses.

Several methods have been developed for the synthesis of abscisic acid, including:

  • Natural Extraction: Obtaining abscisic acid from plant tissues where it is synthesized naturally.
  • Total Synthesis: Chemical synthesis approaches have been established, such as:
    • A concise method using acetone and ethyl acetoacetate as starting materials to produce (+)-abscisic acid .
    • Other synthetic routes involve multiple steps of functional group transformations to achieve the desired stereochemistry.

These synthetic methods are crucial for producing abscisic acid in sufficient quantities for research and agricultural applications.

Abscisic acid has numerous applications across various fields:

  • Agriculture: Used as a plant growth regulator to enhance drought resistance and improve crop yield under stress conditions .
  • Horticulture: Applied to control flowering and fruit ripening processes.
  • Research: Investigated for its role in plant stress signaling pathways, aiding in the development of stress-resistant plant varieties.

Research on the interactions of abscisic acid with other compounds has revealed insights into its signaling mechanisms:

  • Receptor Interactions: Studies have shown how abscisic acid binds to its receptors (PYR/PYL/RCAR), influencing downstream signaling pathways that regulate plant responses to stress .
  • Chemical Manipulation: Small molecules that mimic or inhibit abscisic acid signaling are being explored as potential agrochemicals to manage plant stress responses effectively .

These studies enhance our understanding of how abscisic acid functions within complex biological systems.

Abscisic acid shares structural similarities with several other plant hormones. Here are some notable compounds for comparison:

Compound NameStructure SimilarityUnique Features
GibberellinsSimilar backbonePromotes seed germination; antagonistic to abscisic acid
AuxinsDifferent backboneInvolved in cell elongation and division
CytokininsDifferent backbonePromotes cell division; involved in shoot growth
EthyleneDifferent backboneRegulates fruit ripening and senescence

Abscisic acid's unique role in promoting seed dormancy and mediating stress responses sets it apart from these other hormones, which often promote growth or developmental processes.

Molecular Formula and Weight

(-)-Abscisic acid possesses the molecular formula C₁₅H₂₀O₄, which represents its fundamental chemical composition [1] [2] [3]. The compound exhibits a molecular weight of 264.32 daltons, a characteristic that remains consistent across both enantiomeric forms of abscisic acid [3] [4] [5]. This molecular weight value has been precisely determined through various analytical methods and is widely accepted in the scientific literature [5] [7].

The percent composition by mass reveals carbon content of 68.16%, hydrogen content of 7.63%, and oxygen content of 24.21% [4]. This elemental distribution reflects the complex organic nature of the molecule, with its significant carbon framework supporting the various functional groups present in the structure.

PropertyValue
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
Carbon Content68.16%
Hydrogen Content7.63%
Oxygen Content24.21%
Monoisotopic Mass264.136159

Structural Configuration and Stereoisomerism

(-)-Abscisic acid represents the (1R)-(-) enantiomer of abscisic acid, distinguishing it from the naturally occurring (+)-abscisic acid which possesses the (1S) configuration [1] [17]. The molecule contains a single chiral center at the C-1 position of the cyclohexenone ring system, which determines its stereochemical identity and optical activity [1] [7].

The structural architecture of (-)-abscisic acid consists of a substituted cyclohexenone ring connected to a conjugated dienoic acid side chain [2] [4]. The cyclohexenone ring features a hydroxyl group at the C-1 position, two methyl substituents at C-6, and a ketone functionality at C-4 [1] [2]. The side chain contains a carboxylic acid terminus with specific geometric configurations at the double bonds [2] [4].

The stereochemical configuration exhibits distinct geometric isomerism patterns. The double bond at C-2 of the side chain maintains a Z (cis) configuration, while the double bond at C-4 adopts an E (trans) configuration [2] [4] [7]. This specific combination of geometric isomers contributes significantly to the biological activity and chemical properties of the molecule [18] [23].

Research has demonstrated that the stereochemistry at the chiral center profoundly influences the compound's biological activity, with the (1R) configuration of (-)-abscisic acid showing markedly different activity profiles compared to its (1S) counterpart [17]. The absolute configuration has been definitively established through various spectroscopic and crystallographic studies [18] [24].

IUPAC Nomenclature: (2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

The International Union of Pure and Applied Chemistry nomenclature for (-)-abscisic acid is systematically designated as (2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid [1] [2] [7]. This comprehensive nomenclature precisely describes the complete structural features of the molecule, including stereochemical descriptors and geometric configurations.

The nomenclature breakdown reveals several critical structural elements. The (2Z,4E) designation specifies the geometric configuration of the double bonds in the pentadienoic acid chain, where Z indicates cis geometry at position 2 and E indicates trans geometry at position 4 [1] [2]. The (1R) descriptor defines the absolute configuration at the chiral center within the cyclohexenone ring system [1].

The systematic name incorporates the cyclohexenone ring description as 1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl, which accounts for the hydroxyl substituent at C-1, the geminal dimethyl groups at C-6, the ketone at C-4, and the double bond between C-2 and C-3 [1] [2]. The side chain component is described as 3-methylpenta-2,4-dienoic acid, reflecting the conjugated diene system with a methyl branch at C-3 [2] [4].

Alternative systematic names found in the literature include 2,4-Pentadienoic acid, 5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2Z,4E)-, which represents an equivalent but differently formatted systematic designation [1] [4].

Physical and Chemical Characteristics

(-)-Abscisic acid exhibits distinctive physical properties that facilitate its identification and characterization. The compound typically appears as white to light yellow crystalline powder or crystals when isolated in pure form [3] [9]. The crystalline material demonstrates specific thermal properties, with a melting point range of 161-163°C for the naturally occurring (+)-enantiomer, though specific data for the (-)-enantiomer may vary slightly [4].

The compound exhibits sublimation behavior at approximately 120°C, indicating its ability to transition directly from solid to vapor phase under specific temperature conditions [4]. This property has practical implications for purification and analytical procedures involving the compound.

Solubility characteristics reveal selective dissolution patterns across different solvents. (-)-Abscisic acid demonstrates good solubility in organic solvents including ethanol, methanol, acetone, ethyl acetate, chloroform, and diethyl ether [4] [9]. The compound shows limited solubility in water and is sparingly soluble in petroleum ether and benzene [4]. In aqueous sodium bicarbonate solution, the compound readily dissolves due to salt formation with the carboxylic acid functionality [4].

Physical PropertyValue/Description
AppearanceWhite to light yellow crystalline powder
Melting Point161-163°C (literature reference)
Sublimation Temperature120°C
Solubility in EthanolGood
Solubility in WaterLimited
Solubility in Aqueous NaHCO₃Good
Flash Point120°C
Density (Predicted)1.193 ± 0.06 g/cm³

The compound demonstrates photosensitivity, particularly when exposed to ultraviolet radiation [14] [21]. Under ultraviolet light at 365 nm, (-)-abscisic acid undergoes photoisomerization at the C-2 double bond, converting to biologically inactive geometric isomers [21]. This photochemical instability necessitates careful storage conditions to maintain compound integrity.

Chemical stability varies with environmental conditions, particularly pH. The compound remains stable across a wide pH range but can undergo transformation to γ-lactone derivatives under strongly acidic conditions [21]. The presence of the carboxylic acid group imparts weak acid properties to the molecule, with the lipophilic characteristics being pH-dependent [21].

Spectroscopic Properties

(-)-Abscisic acid exhibits characteristic spectroscopic signatures that enable its identification and quantitative analysis through various analytical techniques. Ultraviolet spectroscopy reveals a distinctive absorption maximum at 252 nm when measured in methanol solvent, with a molar extinction coefficient of 25,200 M⁻¹cm⁻¹ [4]. This absorption band corresponds to the conjugated π-electron system present in the molecule.

Nuclear magnetic resonance spectroscopy provides detailed structural information for (-)-abscisic acid. ¹³C nuclear magnetic resonance analysis has revealed specific carbon chemical shifts and coupling patterns that confirm the molecular architecture [13]. Research utilizing ¹³C-labeled precursors has demonstrated ¹³C-¹³C coupling between C-6' (41.7 ppm; 36 Hz) and the downfield 6'-methyl group (24.3 ppm, 36 Hz) [13]. These spectroscopic data support the stereochemical assignments and conformational preferences of the molecule.

Advanced nuclear magnetic resonance techniques, including insensitive nuclei enhanced by polarization transfer pulse sequences, have been employed to establish connectivity patterns and stereochemical relationships within the molecule [13]. Nuclear Overhauser enhancement experiments at 300 MHz have provided crucial information for determining the absolute configuration of chiral centers and the preferred conformational states [13].

Spectroscopic MethodKey Parameters
UV Spectroscopyλmax = 252 nm (methanol)
UV Extinction Coefficientε = 25,200 M⁻¹cm⁻¹
¹³C NMR C-6'41.7 ppm (36 Hz coupling)
¹³C NMR 6'-Me24.3 ppm (36 Hz coupling)
¹H NMR 6'-Me23.1 δ

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecule. Analysis in the 400-4000 cm⁻¹ range has identified key absorption bands associated with carbonyl stretching, hydroxyl stretching, and carbon-carbon double bond vibrations [8]. Raman spectroscopy has provided complementary vibrational information, with significant peaks observed at 612, 1048, 1272, and 1635 cm⁻¹ [8]. The peak at 1635 cm⁻¹ represents the most intense Raman scattering, primarily attributed to carbon-carbon double bond stretching vibrations [8].

Mass spectrometry techniques have been extensively utilized for (-)-abscisic acid analysis and identification. Gas chromatography-mass spectrometry methods reveal characteristic fragmentation patterns with significant peaks at m/z values of 153, 219, and 263 [2]. Liquid chromatography-mass spectrometry analysis shows molecular ion peaks at m/z 287.1218 (positive mode) and characteristic fragment ions at m/z 194.0971, 156.0862, and 133.0968 [2]. These spectroscopic signatures provide definitive identification capabilities for analytical and research applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.13615911 g/mol

Monoisotopic Mass

264.13615911 g/mol

Heavy Atom Count

19

UNII

4F7961S98F

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 157 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21293-29-8

Wikipedia

Abscisic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2024-04-14

O'Neil, Maryadele J; Heckelman, PE; Koch, CB; Roman, KJ (2006). The Merck Index, 14th.

"Abscisic Acid - Compound Summary". PubChem Compound. USA: National Center for Biotechnology Information. 16 September 2004. Identification and Related Records. Retrieved 22 October 2011.

"ChemSpider database - Abscisic acid - Properties". Retrieved 27 December 2012. The melting point is decided by experimental data by Tokyo Chemical Industry Ltd.

Finkelstein, Ruth (2013-11-01). "Abscisic Acid Synthesis and Response". The Arabidopsis Book / American Society of Plant Biologists. 11: e0166. doi:10.1199/tab.0166. PMC 3833200. PMID 24273463.

Zhu, Jian-Kang (2002). "Salt and Drought Stress Signal Transduction in Plants". Annual Review of Plant Biology. 53: 247–73.

doi:10.1146/annurev.arplant.53.091401.143329. PMC 3128348. PMID 12221975.

Seo, M; Koshiba, T (2002). "Complex regulation of ABA biosynthesis in plants". Trends in Plant Science. 7 (1): 41–8. doi:10.1016/S1360-1385(01)02187-2. PMID 11804826.

Nambara, Eiji; Marion-Poll, Annie (2005). "Abscisic Acid Biosynthesis and Catabolism". Annual Review of Plant Biology. 56: 165–85. doi:10.1146/annurev.arplant.56.032604.144046. PMID 15862093.

Milborrow, B.V. (2001). "The pathway of biosynthesis of abscisic acid in vascular plants: A review of the present state of knowledge of ABA biosynthesis". Journal of Experimental Botany. 52 (359): 1145–64. doi:10.1093/jexbot/52.359.1145. PMID 11432933.

Siewers, V.; Smedsgaard, J.; Tudzynski, P. (2004). "The P450 Monooxygenase BcABA1 is Essential for Abscisic Acid Biosynthesis in Botrytis cinerea". Applied and Environmental Microbiology. 70 (7): 3868–76. Bibcode:2004ApEnM..70.3868S. doi:10.1128/AEM.70.7.3868-3876.2004. PMC 444755. PMID 15240257.

Wang, Dongling; Gao, Zhenzhen; Du, Peiyong; Xiao, Wei; Tan, Qiuping; Chen, Xiude; Li, Ling; Gao, Dongsheng (2016). "Expression of ABA Metabolism-Related Genes Suggests Similarities and Differences Between Seed Dormancy and Bud Dormancy of Peach (Prunus persica)". Frontiers in Plant Science. 6: 1248. doi:10.3389/fpls.2015.01248. ISSN 1664-462X. PMC 4707674. PMID 26793222.

Steuer, Barbara; Thomas Stuhlfauth; Heinrich P. Fock (1988). "The efficiency of water use in water stressed plants is increased due to ABA induced stomatal closure". Photosynthesis Research. 18 (3): 327–336. doi:10.1007/BF00034837. ISSN 0166-8595. PMID 24425243. S2CID 30298332.[citation needed]

Park, Sang-Youl; P. Fung; N. Nishimura; D. R. Jensen; H. Fuiji; Y. Zhao, S. Lumba; et al. (May 2009). "Abscisic acid inhibits type 2C protein phosphatases via the PYR/PYL family of START proteins". Science Signaling. 324 (5930): 1068–1071. Bibcode:2009Sci...324.1068P. doi:10.1126/science.1173041. PMC 2827199. PMID 19407142.

US 7098365, Yoshida, Shigeo & Asami, Tadao, "Abscisic acid biosynthesis inhibitor", published 2006-08-29, assigned to Riken.


Zhang, Y., et al. (2021) ABA homeostasis and long-distance translocation are redundantly regulated by ABCG ABA importers. Science Advances.[1]


DeJong-Hughes, J., et al. (2001) Soil Compaction: causes, effects and control. University of Minnesota extension service.

Finkelstein, Ruth (November 2013). "Abscisic Acid Synthesis and Response". The Arabidopsis Book. 11: e0166. doi:10.1199/tab.0166. PMC 3833200. PMID 24273463.

Zhang, Jianhua; Schurr, U.; Davies, W. J. (1987). "Control of Stomatal Behaviour by Abscisic Acid which Apparently Originates in the Roots". Journal of Experimental Botany. 38 (7): 1174–1181. doi:10.1093/jxb/38.7.1174.

Miernyk, J. A. (1979). "Abscisic Acid Inhibition of Kinetin Nucleotide Formation in Germinating Lettuce Seeds". Physiologia Plantarum. 45: 63–6. doi:10.1111/j.1399-3054.1979.tb01664.x.

Chandler, P M; Robertson, M (1994). "Gene Expression Regulated by Abscisic Acid and its Relation to Stress Tolerance". Annual Review of Plant Physiology and Plant Molecular Biology. 45: 113–41.

doi:10.1146/annurev.pp.45.060194.000553.

Duan, Lina; D. Dietrich; C. H. Ng; P. M. Y. Chan; R. Bhalerao; M. J. Bennett; J. R. Dinneny. (Jan 2013). "Endodermal ABA Signaling Promotes Lateral Root Quiescence during Salt Stress in Arabidopsis Seedlings". The Plant Cell. 25 (1): 324–341. doi:10.1105/tpc.112.107227. PMC 3584545. PMID 23341337.

Sievers, Verena; Kokkelink, Leonie; Smedsgaard, Jørn; Tudzynski, Paul (July 2006). "Identification of an Abscisic Acid Gene Cluster in the Grey Mold Botrytis cinerea". Appl Environ Microbiol. 72 (7): 4619–4626. Bibcode:2006ApEnM..72.4619S. doi:10.1128/AEM.02919-05. PMC 1489360. PMID 16820452.

Lievens, Laurens; Pollier, Jacob; Goossens, Alain; Beyaert, Rudi; Staal, Jens (2017). "Abscisic Acid as Pathogen Effector and Immune Regulator". Frontiers in Plant Science. 8: 587. doi:10.3389/fpls.2017.00587. ISSN 1664-462X. PMC 5395610. PMID 28469630.

Na-Hang, Li; Rui-Lin, Hao; Shan-Shan, Wu; Peng-Cheng, Guo; Can-Jiang, Chen; Li-Ping, Pan; He, Ni (2011). "Occurrence, function and potential medicinal applications of the phytohormone abscisic acid in animals and humans". Biochemical Pharmacology. 82 (7): 701–712. doi:10.1016/j.bcp.2011.06.042. PMID 21763293.

Bassaganya-Riera, J; Skoneczka, J; Kingston, DG; Krishnan, A; Misyak, SA; Guri, AJ; Pereira, A; Carter, AB; Minorsky, P; Tumarkin, R; Hontecillas, R (2010). "Mechanisms of action and medicinal applications of abscisic Acid". Current Medicinal Chemistry. 17 (5): 467–78. doi:10.2174/092986710790226110. PMID 20015036. Archived from the original on 2012-04-01. Retrieved 2018-09-30.

Bassaganya-Riera, J.; Guri, A. J.; Lu, P.; Climent, M.; Carbo, A.; Sobral, B. W.; Horne, W. T.; Lewis, S. N.; Bevan, D. R.; Hontecillas, R. (2010). "Abscisic Acid Regulates Inflammation via Ligand-binding Domain-independent Activation of Peroxisome Proliferator-activated Receptor". Journal of Biological Chemistry. 286 (4): 2504–16. doi:10.1074/jbc.M110.160077. PMC 3024745. PMID 21088297.

Chen, JG; Ellis, BE (2008). "GCR2 is a new member of the eukaryotic lanthionine synthetase component C-like protein family". Plant Signal Behav. 3 (5): 307–10. doi:10.4161/psb.3.5.5292. PMC 2634266. PMID 19841654.

Waadt, R; Hitomi, K; Nishimura, N; Hitomi, C; Adams, SR; Getzoff, ED; Schroeder, JI (2014). "FRET-based reporters for the direct visualization of abscisic acid concentration changes and distribution in Arabidopsis". eLife. 3: e01739. doi:10.7554/eLife.01739. PMC 3985518. PMID 24737861.

Jones, AM; Danielson, JA; Manjokumar, SN; Laquar, V; Grossmann, G; Frommer, WB (2014). "Abscisic acid dynamics in roots detected with genetically encoded FRET sensors". eLife. 3: e01741. doi:10.7554/eLife.01741. PMC 3985517. PMID 24737862.




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